molecular formula C16H18Cl2N2O2 B2862790 N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2198659-17-3

N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2862790
CAS No.: 2198659-17-3
M. Wt: 341.23
InChI Key: WAUFUEDLAHEHHE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc .

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its effect at the molecular level .

Safety and Hazards

This involves studying the toxicity of the compound, its effects on the environment, precautions to be taken while handling it, etc .

Future Directions

This involves discussing potential future research directions. For example, if the compound shows promising activity in preliminary studies, future research could involve optimizing its structure for better activity, studying its mechanism of action in more detail, or conducting clinical trials .

Properties

IUPAC Name

N-[2-(6,7-dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2/c1-4-15(21)19(3)9-16(22)20-6-5-11-7-13(17)14(18)8-12(11)10(20)2/h4,7-8,10H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUFUEDLAHEHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)CN(C)C(=O)C=C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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